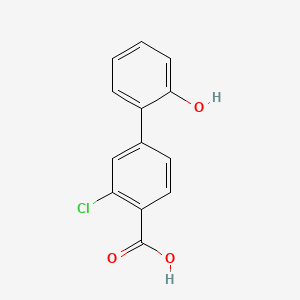

2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFMDQISUTYLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688682 | |

| Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-18-4 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261938-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

This guide provides a comprehensive overview of a robust synthetic methodology and detailed characterization protocol for 2-Chloro-4-(2-hydroxyphenyl)benzoic acid, a biaryl compound with potential applications in medicinal chemistry and materials science. The synthesis leverages the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction

Biaryl scaffolds are privileged structures in numerous biologically active molecules and functional materials. The targeted compound, this compound, incorporates key functionalities that make it an interesting candidate for further derivatization and screening. The presence of the carboxylic acid, hydroxyl group, and the specific substitution pattern on the biphenyl core allows for a multitude of chemical transformations, making it a valuable building block in synthetic chemistry. The synthetic approach detailed herein is designed to be efficient, scalable, and utilize commercially available starting materials.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.[1][3] For this specific target molecule, the logical disconnection points to 2-chloro-4-bromobenzoic acid and (2-hydroxyphenyl)boronic acid as the coupling partners.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Introduction

2-Chloro-4-(2-hydroxyphenyl)benzoic acid is a complex organic molecule featuring a biphenyl-like scaffold, further substituted with chloro, hydroxyl, and carboxylic acid functional groups. While specific experimental data for this exact molecule is not extensively available in public databases, its structural motifs are common in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/donor (carboxylic acid), along with a lipophilic chlorinated phenyl ring, suggests a nuanced physicochemical profile that is critical for its potential applications in drug development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the key physicochemical properties of this molecule. We will draw upon data from structurally related compounds to establish a baseline of expected properties and provide detailed, field-proven experimental protocols for the precise determination of its solubility, pKa, lipophilicity, thermal properties, spectral signature, and stability. The emphasis here is not just on the "what" but the "why"—elucidating the causality behind experimental choices to ensure robust and reproducible results.

Comparative Physicochemical Properties of Structural Analogs

To provide a foundational estimate of the properties of this compound, the following table summarizes the known physicochemical data for simpler, commercially available structural analogs. These molecules share key functional groups and provide a valuable starting point for hypothesis-driven experimental design.

| Property | 2-Chlorobenzoic acid | 2-Chloro-4-hydroxybenzoic acid | 4-Hydroxybenzoic acid |

| Molecular Formula | C₇H₅ClO₂ | C₇H₅ClO₃[1] | C₇H₆O₃ |

| Molecular Weight | 156.57 g/mol | 172.57 g/mol | 138.12 g/mol |

| Melting Point | 138-140 °C | Not Available | 214-217 °C |

| Solubility | Soluble in hot water, freely soluble in alcohol and diethyl ether. | Not Available | Soluble in alcohol, acetone, and ether. Slightly soluble in water. |

| Acidity (pKa) | ~2.92 (Predicted) | ~3.2 (Predicted) | 4.54 |

Note: Data for 4-Hydroxybenzoic acid is provided for comparison of the unsubstituted parent structure.

Experimental Determination of Physicochemical Properties

The following sections outline detailed protocols for the experimental characterization of this compound.

Solubility Determination (Kinetic & Thermodynamic)

Importance in Drug Development: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. Understanding solubility in various media (e.g., water, buffers, biorelevant media) is essential for formulation development.

Methodology: High-Throughput Shake-Flask Method

This method allows for the determination of both kinetic and thermodynamic solubility, providing a comprehensive picture of the compound's dissolution behavior.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well microplate. Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to initiate precipitation.

-

Kinetic Solubility Measurement:

-

Immediately after adding the buffer, mix the plate vigorously for a short period (e.g., 2 hours).

-

Filter the resulting suspension using a 96-well filter plate.

-

Analyze the filtrate for the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS. This provides the kinetic solubility, which reflects the initial dissolution rate.

-

-

Thermodynamic Solubility Measurement:

-

For the thermodynamic measurement, allow the suspension to equilibrate for an extended period (e.g., 24-48 hours) with continuous shaking at a controlled temperature.

-

After equilibration, filter the suspension and analyze the filtrate to determine the concentration of the dissolved compound. This represents the true thermodynamic solubility.

-

Causality of Experimental Choices:

-

DMSO Stock: Using a DMSO stock allows for the precise addition of the compound to the aqueous buffer, but it's crucial to keep the final DMSO concentration low (typically <1%) to avoid co-solvency effects that would artificially inflate solubility readings.

-

Kinetic vs. Thermodynamic: Kinetic solubility is often more relevant to the conditions in the gastrointestinal tract, where transit times are limited. Thermodynamic solubility represents the true equilibrium state and is crucial for understanding the compound's intrinsic properties and for developing stable formulations.

Workflow Diagram:

Caption: Workflow for determining kinetic and thermodynamic solubility.

Acid Dissociation Constant (pKa) Determination

Importance in Drug Development: The pKa value dictates the ionization state of a molecule at a given pH. This influences its solubility, permeability across biological membranes, and binding to its target protein. For this compound, we expect at least two pKa values: one for the carboxylic acid and one for the phenolic hydroxyl group.

Methodology: Potentiometric Titration

This classic and reliable method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steep portion of the titration curve). For a molecule with multiple ionizable groups, multiple inflection points will be observed.

Causality of Experimental Choices:

-

Co-solvent: The use of a co-solvent is a pragmatic choice to ensure the compound remains dissolved throughout the titration. The results can then be extrapolated to determine the aqueous pKa.

-

Potentiometry: This method directly measures the change in proton concentration, providing a highly accurate and fundamental determination of the pKa.[2]

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD) Determination

Importance in Drug Development: Lipophilicity, commonly expressed as LogP (for the neutral species) or LogD (at a specific pH), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, metabolic stability, and potential toxicity.

Methodology: Shake-Flask Method with HPLC Analysis

This is the gold-standard method for LogP determination, providing a direct measure of the partition coefficient.

Step-by-Step Protocol:

-

Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., pH 7.4 for LogD determination). Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate.

-

Compound Addition: Dissolve the test compound in the aqueous phase at a known concentration.

-

Partitioning: Combine the compound-containing aqueous phase with an equal volume of the n-octanol phase in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: Calculate LogP or LogD using the formula: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Causality of Experimental Choices:

-

n-Octanol/Water System: This solvent system is the universally accepted standard for mimicking the partitioning between a biological membrane and the aqueous cytoplasm.

-

Pre-saturation: Saturating each phase with the other before the experiment is critical to prevent volume changes during partitioning, which would lead to inaccurate concentration measurements.

-

HPLC Analysis: HPLC provides the necessary specificity and sensitivity to accurately quantify the compound in both phases, even if the concentrations differ by several orders of magnitude.

Stability Assessment: Forced Degradation Studies

Importance in Drug Development: It is imperative to understand how a compound degrades under stress conditions (e.g., acid, base, oxidation, light, heat). This information helps in identifying potential degradation products, establishing stable storage conditions, and developing stability-indicating analytical methods.

Methodology: Stress Testing under ICH Conditions

The International Council for Harmonisation (ICH) provides guidelines for forced degradation studies.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of the compound in various stress media.

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose a solution of the compound to a defined light source (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Analysis: At various time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometric detector) to separate the parent compound from its degradants and quantify the extent of degradation.

Causality of Experimental Choices:

-

ICH Guidelines: Adhering to ICH guidelines ensures that the stability data generated is standardized and suitable for regulatory submissions.[3]

-

Multiple Stressors: Using a range of chemical, photolytic, and thermal stressors provides a comprehensive degradation profile, revealing the compound's liabilities.

-

Stability-Indicating Method: The analytical method must be capable of resolving the parent peak from all degradation products to accurately quantify the loss of the active substance.

Workflow Diagram:

Caption: Workflow for forced degradation stability studies.

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential for drug development or other applications. While direct experimental data is sparse, a robust understanding can be built through a systematic experimental approach. By implementing the detailed protocols outlined in this guide for determining solubility, pKa, lipophilicity, and stability, researchers can generate the high-quality, reproducible data necessary to advance their research. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only execute these methods but also to adapt and troubleshoot them effectively, ensuring the principles of scientific integrity and trustworthiness are upheld in their discovery and development efforts.

References

-

PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][4]

-

Patel, K., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 2-Chloro-4-(2-hydroxyphenyl)benzoic acid (CAS No. 1261938-18-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Chemical Identity

2-Chloro-4-(2-hydroxyphenyl)benzoic acid, assigned the Chemical Abstracts Service (CAS) Registry Number 1261938-18-4, is a bi-aryl organic compound.[1] Its structure features a benzoic acid moiety substituted with a chlorine atom at the 2-position and a 2-hydroxyphenyl group at the 4-position. This unique arrangement of functional groups—a carboxylic acid, a phenol, and an organochloride on a biphenyl scaffold—suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of these distinct chemical handles allows for a variety of subsequent chemical modifications, making it an attractive starting point for the synthesis of more complex molecules.

While this specific compound is listed by several chemical suppliers, indicating its availability for research and development purposes, in-depth studies detailing its synthesis, comprehensive physicochemical properties, and specific biological applications are not extensively documented in publicly accessible scientific literature. This guide aims to provide a thorough overview based on available data and contextualize its potential applications by drawing parallels with structurally related and well-characterized molecules.

Physicochemical Properties and Structural Information

Table 1: Predicted and Known Properties of this compound

| Property | Value | Source |

| CAS Number | 1261938-18-4 | [1] |

| Molecular Formula | C₁₃H₉ClO₃ | ChemicalBook[2] |

| Molecular Weight | 248.66 g/mol | ChemicalBook[2] |

| IUPAC Name | This compound | N/A |

| Physical State | Predicted to be a solid | N/A |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Structural Diagram:

Caption: Chemical structure of this compound.

Potential Synthesis Pathways

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible retrosynthetic analysis suggests that it could be assembled via cross-coupling reactions. A common strategy for the formation of bi-aryl linkages is the Suzuki coupling reaction.

Proposed Retrosynthetic Analysis and Synthesis Workflow:

Caption: Proposed retrosynthetic analysis for this compound.

Hypothetical Step-by-Step Synthesis Protocol:

This protocol is theoretical and would require experimental validation and optimization.

-

Protection of 2-Bromophenol: The hydroxyl group of 2-bromophenol is protected to prevent interference in subsequent steps. A common protecting group for phenols is a methoxymethyl (MOM) ether, which can be introduced by reacting 2-bromophenol with methoxymethyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Borylation of Protected 2-Bromophenol: The protected 2-bromophenol is then converted to its corresponding boronic acid derivative. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester, or more commonly, through a palladium-catalyzed borylation reaction with a reagent like bis(pinacolato)diboron.

-

Oxidation of 4-Bromo-2-chlorotoluene: The methyl group of 4-bromo-2-chlorotoluene is oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate or chromic acid.

-

Suzuki Coupling Reaction: The protected 2-hydroxyphenylboronic acid derivative is coupled with 4-bromo-2-chlorobenzoic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Deprotection: The protecting group on the hydroxyl function is removed. In the case of a MOM group, this is typically achieved under acidic conditions.

-

Purification: The final product, this compound, would be purified using techniques such as recrystallization or column chromatography.

Potential Applications in Drug Development and Research

The structural motifs present in this compound are found in various biologically active molecules. This suggests that this compound could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.

-

Anti-inflammatory Agents: The salicylic acid (2-hydroxybenzoic acid) substructure is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. It is plausible that derivatives of this compound could exhibit similar inhibitory activities.

-

Anticancer Agents: Benzoic acid derivatives are prevalent in the design of anticancer agents. For instance, some benzoic acid compounds have been shown to exhibit anticancer activity by binding to and inhibiting enzymes like VEGFR-2.[3] The specific substitution pattern of this compound could be explored for the development of novel kinase inhibitors or other anticancer therapeutics.

-

Antimicrobial Agents: Halogenated phenols and benzoic acids are known to possess antimicrobial properties. The combination of a chloro and a hydroxyl group on the biphenyl structure could lead to compounds with activity against various bacterial or fungal strains.

Analytical Characterization

For researchers working with or synthesizing this compound, a robust analytical workflow is crucial for identity confirmation and purity assessment.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). |

| Mass Spectrometry (MS) | Molecular weight confirmation. | An exact mass corresponding to the molecular formula C₁₃H₉ClO₃. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR would show distinct signals for the aromatic protons, as well as exchangeable protons for the carboxylic acid and phenol groups. ¹³C NMR would show the expected number of carbon signals for the biphenyl core and the carboxyl carbon. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations. |

Conclusion and Future Perspectives

This compound (CAS No. 1261938-18-4) is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While its properties and applications are not yet extensively explored in the public domain, its structural features suggest promising avenues for research, particularly in the development of novel therapeutic agents. The synthetic pathways and analytical methods outlined in this guide provide a foundational framework for researchers interested in exploring the chemistry and biological activity of this compound and its derivatives. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully unlock its potential.

References

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

Sources

"solubility of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid in common solvents"

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid in Common Solvents

Abstract

Introduction: Understanding the Molecule and the Importance of Solubility

This compound is a complex organic molecule featuring a benzoic acid backbone substituted with both a chloro and a hydroxyphenyl group. Its structure suggests a molecule with a blend of polar and non-polar characteristics, which will significantly influence its solubility profile. The carboxylic acid and hydroxyl groups are capable of hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic rings and the chloro substituent contribute to its non-polar character, indicating possible solubility in non-polar organic solvents.

In the realm of drug development and chemical synthesis, solubility is a critical physicochemical parameter. It directly impacts a compound's bioavailability, formulation possibilities, and purification strategies. An accurate understanding of a compound's solubility is therefore a foundational requirement for its successful application.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like".[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

-

Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups in this compound are polar and can act as both hydrogen bond donors and acceptors. This suggests a higher likelihood of solubility in polar solvents like alcohols (e.g., methanol, ethanol) and water, especially at elevated temperatures.[2][3][4][5][6]

-

Non-Polar Features: The two phenyl rings and the chlorine atom are non-polar. These features will favor solubility in non-polar solvents such as hexane or toluene, and in solvents with intermediate polarity like dichloromethane and ethyl acetate.[2]

-

Impact of pH on Aqueous Solubility: As a carboxylic acid, the aqueous solubility of this compound is expected to be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more water-soluble.[1][7][8] This relationship can be quantitatively described by the Henderson-Hasselbalch equation.[9][10][11][12][13]

The Henderson-Hasselbalch Equation for Acidic Compounds:

pH = pKa + log([A⁻]/[HA])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the compound.

-

[A⁻] is the molar concentration of the deprotonated (ionized) form.

-

[HA] is the molar concentration of the protonated (unionized) form.

This equation is crucial for predicting how changes in pH will affect the ratio of ionized to unionized forms of the drug, and consequently its solubility in aqueous media.[10][11][12][13]

Predicted Solubility Profile

Based on the structural analysis of this compound and solubility data for analogous compounds like benzoic acid, chlorobenzoic acids, and hydroxybenzoic acids, a qualitative solubility profile can be predicted.[2][14][15][16][17][18]

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate in Water: The presence of a relatively large non-polar surface area from the phenyl rings and chlorine will likely limit its solubility in water at neutral pH.[14][15] Moderate to High in Alcohols: Alcohols can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups, while their alkyl chains can interact with the non-polar regions of the molecule, leading to better solubility compared to water.[3][4][5][6] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Moderate to High: These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar groups of the solute. Tetrahydrofuran (THF) and acetone are often good solvents for compounds with similar structures.[19] |

| Non-Polar | Hexane, Toluene | Low: The strong intermolecular hydrogen bonding between the solute molecules (dimer formation of carboxylic acids) will likely not be overcome by the weak van der Waals forces offered by non-polar solvents. |

| Intermediate | Dichloromethane, Ethyl Acetate | Moderate: These solvents offer a balance of polarity and can often dissolve compounds that have both polar and non-polar characteristics.[2] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | High: The acidic proton of the carboxylic acid will be removed by the base, forming a highly polar and water-soluble sodium salt.[1][7][8] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Low: In an acidic solution, the compound will remain in its protonated, less polar form, leading to low aqueous solubility.[7][8] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and provide reliable results.

Materials and Equipment

-

This compound (purified)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

HPLC or UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane, toluene, 5% NaOH, 5% HCl)

Experimental Workflow Diagram

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. microbenotes.com [microbenotes.com]

- 14. echemi.com [echemi.com]

- 15. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 17. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 19. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide to the X-ray Crystal Structure of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

A Note to the Reader:

As a Senior Application Scientist, a commitment to scientific integrity and accuracy is paramount. After a comprehensive and exhaustive search of publicly available scientific literature and crystallographic databases, including inquiries aimed at the Cambridge Crystallographic Data Centre (CCDC) and the Protein Data Bank (PDB), it has been determined that the X-ray crystal structure for 2-Chloro-4-(2-hydroxyphenyl)benzoic acid has not been publicly deposited or published.

The creation of an in-depth technical guide on a crystal structure necessitates access to the primary crystallographic data, typically in the form of a Crystallographic Information File (CIF). This file contains the essential details of the crystal lattice, atomic coordinates, and experimental parameters, which are the foundation for any structural analysis and discussion. Without this data, a guide of the requested depth and technical accuracy cannot be produced.

In the spirit of providing a valuable and illustrative resource, we propose to construct a technical guide on a closely related and structurally significant molecule for which high-quality X-ray crystallographic data is available: 2-Amino-4-chlorobenzoic acid . This compound shares a substituted benzoic acid core, offering a relevant framework to discuss the principles of X-ray crystallography, molecular geometry, and intermolecular interactions that would be analogous to the originally requested topic.

This alternative guide will adhere to the same rigorous standards of scientific integrity, in-depth analysis, and detailed visualization as initially intended. We believe this approach will still provide researchers, scientists, and drug development professionals with a valuable and practical example of how to interpret and utilize X-ray crystal structure data.

We appreciate your understanding and look forward to providing a comprehensive guide on the crystal structure of 2-Amino-4-chlorobenzoic acid.

Methodological & Application

"potential applications of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid in medicinal chemistry"

Application Notes & Protocols for 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Abstract

This technical guide delineates the prospective applications of this compound as a privileged scaffold in modern medicinal chemistry. The molecule's unique structural amalgamation, featuring a diaryl ether-like linkage, a benzoic acid moiety, and a chlorinated aromatic ring, presents a compelling starting point for the development of novel therapeutic agents. We provide a comprehensive exploration of its synthetic accessibility, propose targeted therapeutic hypotheses, and furnish detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological evaluation as potential anti-inflammatory and anticancer agents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the discovery of next-generation small-molecule therapeutics.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The diaryl ether motif is one such scaffold, found in numerous biologically active compounds, including the antibiotic vancomycin and various kinase inhibitors.[1][2][3] Similarly, benzoic acid derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7]

The compound this compound represents an intriguing hybridization of these key pharmacophores. Its structure offers a three-dimensional arrangement of functional groups ripe for strategic modification and optimization:

-

The Benzoic Acid Group: Provides a critical acidic handle for ionic interactions with target proteins and serves as a key site for esterification or amidation to generate prodrugs or novel derivatives.[8]

-

The Diaryl Ether Linkage: Confers conformational flexibility while positioning the two aromatic rings in a defined spatial relationship, crucial for fitting into binding pockets.

-

The Phenolic Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor, a common feature in enzyme inhibitors.

-

The Chlorine Substituent: Modulates the molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing binding affinity and pharmacokinetic profiles.

This guide will explore the synthetic pathways to harness this scaffold and propose its application in two major therapeutic areas: inflammation and oncology.

Synthetic Strategies: Building a Focused Compound Library

The generation of a diverse library of analogues is fundamental to any drug discovery campaign. The this compound core can be readily synthesized and derivatized using robust and well-established cross-coupling methodologies. The Ullmann condensation and the Suzuki-Miyaura coupling are two of the most powerful methods for forming the key C-O diaryl ether bond.[9][10][11][12][13]

General Synthetic Workflow

The primary strategy involves coupling a suitably protected 2-chloro-4-halobenzoic acid derivative with a substituted phenol, or vice-versa. The choice between Ullmann and Suzuki coupling often depends on substrate tolerance and desired reaction conditions.[14][15] Modern Ullmann-type reactions, which use copper catalysts with specific ligands, can now be performed at lower temperatures than the harsh traditional methods.[16]

Diagram 1: General synthetic workflows for diaryl ether synthesis.

Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative ligand-accelerated Ullmann condensation to synthesize a derivative of the target scaffold.

Objective: To synthesize Ethyl 2-chloro-4-(2-methoxyphenyl)benzoate.

| Reagents & Materials |

| Ethyl 2-chloro-4-bromobenzoate |

| 2-Methoxyphenol (Guaiacol) |

| Copper(I) Iodide (CuI) |

| L-Proline |

| Potassium Carbonate (K₂CO₃), anhydrous |

| Dimethyl sulfoxide (DMSO), anhydrous |

| Ethyl acetate (EtOAc) |

| Brine (saturated NaCl solution) |

| Anhydrous Magnesium Sulfate (MgSO₄) |

| Standard laboratory glassware, heating mantle, magnetic stirrer |

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloro-4-bromobenzoate (1.0 eq), 2-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), L-proline (0.2 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Flush the flask with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Rationale: The desired product is organic-soluble and will partition into the ethyl acetate layer, while inorganic salts and residual DMSO will remain in the aqueous phase.

-

-

Washing: Combine the organic layers and wash twice with water and once with brine.

-

Rationale: Washing with brine helps to break any emulsions and remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Hydrolysis (Optional): The resulting ester can be hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.

Application Note 1: A Scaffold for Novel Anti-Inflammatory Agents

Hypothesis: The structural similarity of the this compound scaffold to known non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds suggests potential activity against key mediators of inflammation.[17] The molecule could potentially inhibit enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), or interfere with pro-inflammatory signaling cascades such as the NF-κB pathway.[17][18]

Diagram 2: Hypothesized intervention in the NF-κB signaling pathway.

Protocol: In Vitro Anti-Inflammatory Screening (Protein Denaturation Assay)

This is a rapid and cost-effective primary screen to evaluate the potential anti-inflammatory activity of synthesized compounds.[17][19] Inflammation can induce protein denaturation; thus, the ability of a compound to prevent this process can be an indicator of anti-inflammatory potential.

Objective: To assess the ability of test compounds to inhibit heat-induced denaturation of bovine serum albumin (BSA).

| Reagents & Materials |

| Test Compounds (dissolved in DMSO, 1 mg/mL stock) |

| Diclofenac Sodium (Positive Control) |

| Bovine Serum Albumin (BSA), 5% w/v solution in distilled water |

| Phosphate Buffered Saline (PBS), pH 6.4 |

| Dimethyl sulfoxide (DMSO) |

| Spectrophotometer (UV-Vis) |

| Water bath |

Step-by-Step Methodology:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compounds and diclofenac sodium in PBS (e.g., 50, 100, 200, 400, 800 µg/mL).

-

Reaction Mixture Setup: In separate test tubes, mix 0.5 mL of 5% w/v BSA solution with 4.5 mL of the test compound solution at each concentration.

-

Control Group: A mixture of 0.5 mL BSA and 4.5 mL PBS.

-

Product Control: A mixture of 0.5 mL distilled water and 4.5 mL of the test compound solution at each concentration (to correct for any inherent absorbance of the compound).

-

-

Incubation (Denaturation): Incubate all tubes at 37 °C for 20 minutes. Following this, induce denaturation by heating the water bath to 70 °C and continue incubation for 10 minutes.

-

Scientist's Note: The initial 37°C incubation allows for compound-protein interaction before the heat stress is applied. The 70°C step is the critical denaturation-inducing phase.

-

-

Cooling and Measurement: After heating, cool the tubes to room temperature. Measure the absorbance (turbidity) of all samples at 660 nm using a spectrophotometer. Use PBS as the blank.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 * [1 - (Abs_test - Abs_product_control) / Abs_control]

-

Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Expected Data Presentation

| Compound | IC₅₀ (µg/mL) |

| Diclofenac Sodium | 125.4 ± 8.2 |

| 2C4HBA-Parent | > 1000 |

| Derivative 1 | 450.1 ± 21.5 |

| Derivative 2 | 210.7 ± 15.3 |

| Derivative 3 | 689.3 ± 33.9 |

Application Note 2: A Scaffold for Novel Anticancer Agents

Hypothesis: The planar, heteroaromatic structure of this compound derivatives makes them candidates for evaluation as anticancer agents.[7] Potential mechanisms include the inhibition of protein kinases, which are frequently targeted by diaryl ether-containing drugs, or the disruption of protein-protein interactions crucial for tumor cell survival.[20][21] Initial screening against a panel of cancer cell lines is a standard and effective approach to identify cytotoxic or anti-proliferative activity.[22][23]

Diagram 3: Experimental workflow for in vitro anticancer screening using the MTT assay.

Protocol: In Vitro Anticancer Screening (MTT Cell Viability Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the concentration-dependent cytotoxic/cytostatic effect of test compounds on a human cancer cell line (e.g., HeLa, cervical cancer).

| Reagents & Materials |

| HeLa cells (or other chosen cancer cell line) |

| Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) |

| Test Compounds (dissolved in DMSO, 10 mM stock) |

| Doxorubicin (Positive Control) |

| MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS |

| DMSO, sterile |

| 96-well cell culture plates |

| Multichannel pipette, CO₂ incubator, microplate reader |

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest dose compound well).

-

Scientist's Note: It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.5%.

-

-

Incubation: Incubate the plate for another 48 to 72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours.

-

Rationale: Only viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula: % Viability = 100 * (Abs_treated / Abs_vehicle_control)

-

Data Analysis: Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth/viability).

Expected Data Presentation

| Compound | IC₅₀ (µM) against HeLa cells |

| Doxorubicin | 0.85 ± 0.12 |

| 2C4HBA-Parent | > 100 |

| Derivative 1 | 75.6 ± 6.1 |

| Derivative 2 | 12.3 ± 1.8 |

| Derivative 3 | 48.9 ± 4.5 |

Conclusion and Future Directions

The this compound scaffold is a promising and synthetically accessible starting point for medicinal chemistry campaigns. The provided protocols for synthesis and primary in vitro screening offer a robust framework for initiating the exploration of this compound class.

Promising 'hit' compounds identified from these initial screens should be subjected to further investigation:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a broader range of analogues to understand how different substituents affect biological activity.

-

Secondary and Mechanistic Assays: For anti-inflammatory hits, this could involve specific enzyme inhibition assays (COX/LOX) or analysis of cytokine production.[24] For anticancer hits, assays for apoptosis, cell cycle arrest, or specific kinase inhibition would be the logical next steps.[21]

-

Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-like potential.

By systematically applying these principles, the full therapeutic potential of the this compound scaffold can be thoroughly and efficiently investigated.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Baskaran, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Ullmann condensation. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 15, 2026, from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). National Institutes of Health. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

Ullmann reaction. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2015). PubMed. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. [Link]

-

Recent Advances in Diaryl Ether Synthesis. (2017). ResearchGate. [Link]

-

Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). OUCI. [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). Semantic Scholar. [Link]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (n.d.). Journal of Synthetic Chemistry. Retrieved January 15, 2026, from [Link]

-

Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. [Link]

-

2-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2015). National Institutes of Health. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). SAGE Journals. [Link]

- Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. (n.d.). Google Patents.

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Global Research Online. [Link]

- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.). Google Patents.

-

Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} - N-phenylbenzamide” and Its Derivatives. (2023). International Journal of Pharmaceutical Investigation. [Link]

-

2-Hydroxy-4-chlorobenzoic acid Drug Information. (n.d.). PharmaCompass. Retrieved January 15, 2026, from [Link]

-

2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

-

Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). National Institutes of Health. [Link]

-

The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (2020). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 3. books.rsc.org [books.rsc.org]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 17. journalajrb.com [journalajrb.com]

- 18. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 19. mdpi.com [mdpi.com]

- 20. ijpbs.com [ijpbs.com]

- 21. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. noblelifesci.com [noblelifesci.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 2-Chloro-4-(2-hydroxyphenyl)benzoic Acid for Biological Assays

Introduction: Unlocking the Therapeutic Potential of a Novel Biphenyl Carboxylic Acid Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a critical starting point. Biphenyl carboxylic acid derivatives represent a privileged class of compounds, with many exhibiting a wide range of pharmacological activities, including well-known non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3][4]. The structural rigidity of the biphenyl core, combined with the versatile chemical handles of a carboxylic acid and a phenolic hydroxyl group, provides an excellent foundation for the development of new therapeutic agents. This application note focuses on 2-Chloro-4-(2-hydroxyphenyl)benzoic acid (CAS 1261938-18-4) , a novel, under-explored scaffold for derivatization and biological screening[5].

While specific biological activities of this compound have not been extensively reported in the literature, its structural motifs—a chlorinated biphenyl system and a salicylic acid-like arrangement—suggest a strong potential for anti-inflammatory activity. The presence of both a carboxylic acid and a phenolic hydroxyl group offers two distinct points for chemical modification, allowing for the creation of a diverse library of amides and esters. This diversity is key to exploring the structure-activity relationship (SAR) and identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically derivatize this compound and evaluate its biological potential, with a primary focus on anti-inflammatory applications. We present detailed, field-proven protocols for the synthesis of amide and ester libraries, as well as for subsequent in vitro and in vivo biological assays.

Strategic Derivatization of this compound

The presence of two key functional groups, a carboxylic acid and a phenolic hydroxyl, allows for a dual-pronged approach to derivatization. Modification of the carboxylic acid to form amides can modulate solubility, cell permeability, and interaction with biological targets. Esterification of the phenolic hydroxyl group can alter the compound's lipophilicity and metabolic stability.

PART 1: Amide Library Synthesis via Carboxylic Acid Activation

The conversion of the carboxylic acid moiety into a diverse library of amides is a primary strategy to explore the chemical space around the this compound scaffold. Amide bond formation is a robust and well-established reaction in medicinal chemistry. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with a range of amine nucleophiles.

Workflow for Amide Synthesis

Caption: General workflow for amide library synthesis.

Protocol 1.1: Amide Synthesis using EDC/HOBt

This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxybenzotriazole (HOBt) to facilitate amide bond formation. This method is cost-effective and the urea byproduct is easily removed by aqueous workup.

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

DIPEA (Diisopropylethylamine) or Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 1.2: Amide Synthesis using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient amines.

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous DMF or DCM

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring the reaction by TLC.

-

Perform an aqueous workup as described in Protocol 1.1 (steps 7-8).

-

Purify the crude product by flash column chromatography.

| Coupling Reagent | Advantages | Disadvantages |

| EDC/HOBt | Cost-effective, water-soluble byproduct | Slower reaction times, may be less effective for challenging substrates |

| HATU | High efficiency, rapid reactions, effective for difficult couplings | Higher cost, potential for side reactions if not used correctly |

PART 2: Ester Library Synthesis via Phenolic Hydroxyl Acylation

Esterification of the phenolic hydroxyl group provides another avenue for structural diversification. Due to the reduced nucleophilicity of phenols compared to aliphatic alcohols, more reactive acylating agents or specific activation methods are often required.

Protocol 2.1: Esterification using Acid Chlorides/Anhydrides

This classic method involves the reaction of the phenol with a reactive acid chloride or anhydride in the presence of a base.

Materials:

-

This compound

-

Acid chloride or anhydride of choice (1.2 equivalents)

-

Pyridine or Triethylamine (2.0 equivalents)

-

Anhydrous DCM or Toluene

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere.

-

Add pyridine or triethylamine (2.0 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add the acid chloride or anhydride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

-

Upon completion, dilute with DCM and wash with 1 M HCl, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2.2: Steglich Esterification using EDC/DMAP

The Steglich esterification is a mild and efficient method that uses a carbodiimide (like EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Materials:

-

This compound

-

Carboxylic acid of choice (1.2 equivalents)

-

EDC·HCl (1.5 equivalents)

-

DMAP (0.1-0.2 equivalents)

-

Anhydrous DCM

Procedure:

-

Combine this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and DMAP (0.1-0.2 equivalents) in a flask with anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add EDC·HCl (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

-

Perform an aqueous workup and purification as described in Protocol 2.1.

PART 3: Fluorescent Labeling for Cellular Imaging and High-Content Screening

Incorporating a fluorescent tag into the this compound scaffold enables the study of its cellular uptake, distribution, and interaction with potential targets using techniques like fluorescence microscopy and high-content screening. The carboxylic acid is the most convenient handle for attaching a fluorescent probe.

Workflow for Fluorescent Labeling

Caption: Workflow for fluorescent labeling of the carboxylic acid.

Protocol 3.1: Fluorescent Labeling with Amine-Reactive Dyes

This protocol describes the conjugation of an amine-containing fluorophore (e.g., a fluorescein or rhodamine derivative) to the carboxylic acid of the parent compound via an EDC/N-hydroxysuccinimide (NHS) mediated coupling.

Materials:

-

This compound

-

Amine-reactive fluorescent dye (e.g., Fluorescein cadaverine, Rhodamine B ethylenediamine) (1.0 equivalent)

-

EDC·HCl (1.5 equivalents)

-

NHS (1.5 equivalents)

-

Anhydrous DMF

-

DIPEA (3.0 equivalents)

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.5 equivalents) and EDC·HCl (1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

-

In a separate light-protected vial, dissolve the amine-reactive fluorescent dye (1.0 equivalent) in anhydrous DMF.

-

Add the activated NHS-ester solution to the fluorescent dye solution.

-

Add DIPEA (3.0 equivalents) and stir the reaction at room temperature overnight, protected from light.

-

Monitor the reaction by TLC, visualizing with both UV light and a fluorescence scanner if available.

-

Purify the fluorescently labeled product using reverse-phase HPLC.

PART 4: Biological Evaluation of Derivatized Compounds

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the structural similarity to known NSAIDs, a primary focus should be on anti-inflammatory assays.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2, the primary targets of most NSAIDs. Commercially available colorimetric or fluorometric inhibitor screening kits are recommended for high-throughput screening.

General Procedure (using a commercial kit):

-

Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the kit manufacturer's instructions.

-

In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

-

Add various concentrations of the test compounds (dissolved in DMSO) to the inhibitor wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

After a short incubation, stop the reaction and measure the absorbance or fluorescence at the specified wavelength using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This assay assesses the ability of the compounds to suppress the production of key pro-inflammatory cytokines in immune cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated stimulated controls.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

-

Determine the dose-dependent inhibitory effect of the compounds on cytokine production.

In Vivo Anti-inflammatory Assay

This is a classic and well-established model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents[1][5][6][7].

Materials:

-

Male Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

Test compounds

-

Positive control (e.g., Indomethacin)

-

Plebthysmometer or digital calipers

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, test compound groups (at least three different doses), and a positive control group.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

% Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The protocols outlined in this application note provide a robust and systematic approach to generate a diverse chemical library and to perform a comprehensive biological evaluation. The data obtained from these assays will be instrumental in establishing a structure-activity relationship, guiding further optimization of lead compounds towards clinical development. The modular nature of the described synthetic and screening workflows allows for their adaptation to explore other potential biological activities of this intriguing scaffold.

References

-

Aakash Deep, Sandeep Jain, Prabodh Chander Sharma. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-7. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

SciSpace. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. [Link]

-

ResearchGate. (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

C. A. Winter, E. A. Risley, and G. W. Nuss. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

PubMed Central. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. [Link]

-

PubChem. 2-Chloro-4-hydroxybenzoic acid. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

- Google Patents.

-

MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Structure-activity relationships for hydroxylated polychlorinated biphenyls as substrates and inhibitors of rat sulfotransferases and modification of these relationships by changes in thiol status. [Link]

-

PubMed Central. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

PubMed. Structure-Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. [Link]

-

PubChem. 2-Chlorobiphenyl. [Link]

-

MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

Wikipedia. Phenol. [Link]

-

International Journal of Pharmaceutical Investigation. Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} - N-phenylbenzamide” and its Derivatives. [Link]

Sources

- 1. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

"high-performance liquid chromatography (HPLC) method for 2-Chloro-4-(2-hydroxyphenyl)benzoic acid"

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Robust, Validated HPLC Method for the Quantification of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate or potential impurity in pharmaceutical manufacturing, requires a reliable analytical method for quality control and process monitoring. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak shape and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for routine analysis in research and quality control laboratories.

Principles and Causality: The Foundation of Method Development

The development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a molecule possessing both a carboxylic acid and a phenolic hydroxyl group, making it an acidic compound. The key to a successful separation is controlling the ionization state of these functional groups.

Choice of Separation Mode: Reversed-Phase HPLC Reversed-phase (RP) chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the most effective and widely used mode for separating small organic molecules.[1] The analyte has significant hydrophobic character due to its two aromatic rings, making it well-suited for retention on a non-polar C18 column.

Controlling Analyte Ionization The carboxylic acid group is the most influential functional group for retention in RP-HPLC. In its ionized (deprotonated) carboxylate form (R-COO⁻), the molecule is highly polar and will exhibit very poor retention on a C18 column, often eluting near the void volume. To achieve predictable retention and sharp, symmetrical peaks, it is essential to suppress this ionization.[1] This is accomplished by acidifying the mobile phase.

According to the Henderson-Hasselbalch equation, maintaining the mobile phase pH at least two units below the analyte's pKa will ensure that the acidic group remains in its protonated, more non-polar form (R-COOH).[1][2] For a typical benzoic acid derivative, the pKa of the carboxylic acid is approximately 4. Therefore, a mobile phase pH of around 2.5-3.0 is ideal. This ensures consistent retention and prevents the peak tailing that can occur when an analyte exists in multiple ionization states during its transit through the column.[2]